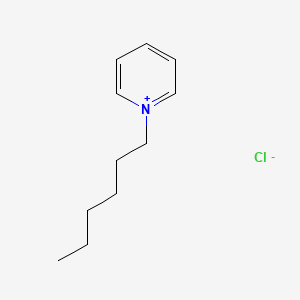

1-Hexylpyridinium chloride

Description

Properties

IUPAC Name |

1-hexylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.ClH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOSMYVMLZTQOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047935 | |

| Record name | 1-Hexylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6220-15-1 | |

| Record name | 1-Hexylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6220-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexylpyridinium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF7XD5P9KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hexylpyridinium Chloride: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-hexylpyridinium chloride, an ionic liquid with significant potential across various scientific disciplines. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also practical insights into its synthesis and diverse applications, grounded in established scientific principles.

Introduction: The Versatility of 1-Hexylpyridinium Chloride

1-Hexylpyridinium chloride is a quaternary ammonium salt that exists as an ionic liquid under ambient conditions. Its structure, comprising a positively charged pyridinium ring with a hexyl chain and a chloride anion, imparts a unique combination of properties. These include low volatility, high thermal stability, and tunable solvency, making it a compound of interest in fields ranging from electrochemistry to catalysis and materials science. This guide will delve into the fundamental chemical and physical characteristics of 1-hexylpyridinium chloride, provide a detailed synthesis protocol, and explore its current and potential applications.

Chemical Structure and Formula

The identity of 1-hexylpyridinium chloride is defined by its molecular structure and formula.

Molecular Formula: C₁₁H₁₈ClN[1][2]

IUPAC Name: 1-hexylpyridin-1-ium chloride[1]

CAS Number: 6220-15-1[1]

Synonyms: n-Hexylpyridinium chloride, HexPy Cl[3]

The structure consists of a planar, aromatic pyridinium cation, where the nitrogen atom is quaternized by a hexyl group. This aliphatic chain introduces hydrophobicity, which, in conjunction with the ionic head, gives the molecule amphiphilic character. The chloride anion balances the positive charge of the pyridinium cation.

Below is a DOT script representation of the chemical structure of 1-hexylpyridinium chloride.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-hexylpyridinium chloride is essential for its effective application.

| Property | Value | Source |

| Molecular Weight | 199.72 g/mol | [1][2] |

| Melting Point | 35 °C | [3] |

| Density | 1.014 g/cm³ | [3] |

| Appearance | White to off-white solid or powder | [4] |

| Purity | >98% (commercially available) | [3] |

| Viscosity | 4322 cP (25°C) | [3] |

Note: As an ionic liquid, 1-hexylpyridinium chloride is hygroscopic and should be handled in a dry atmosphere to prevent water absorption, which can affect its physical properties.[2][5]

Synthesis and Characterization

The synthesis of 1-hexylpyridinium chloride is typically achieved through a direct quaternization reaction. The following protocol is based on established methods for the synthesis of similar 1-alkylpyridinium chlorides.[5]

Synthesis Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear steps for reaction, purification, and characterization to ensure the identity and purity of the final product.

Reaction: Pyridine + 1-Chlorohexane → 1-Hexylpyridinium chloride

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a 10% stoichiometric excess of pyridine to 1-chlorohexane. The use of excess pyridine helps to drive the reaction to completion.

-

The reaction can be performed neat or with a suitable solvent. For larger alkyl halides like 1-chlorohexane, refluxing the neat mixture is often effective.[5]

Step 2: Reaction Conditions

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours, as described for the butyl analogue).[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the formation of a separate, denser ionic liquid phase.

Step 3: Product Isolation and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting product, which may be a viscous liquid or a solid, is then washed multiple times with a non-polar solvent such as anhydrous diethyl ether.[5] This step is crucial for removing unreacted starting materials and non-ionic byproducts.

-

The purified product is then dried under vacuum to remove any residual solvent.[5]

Below is a DOT script representation of the synthesis workflow.

Characterization

To confirm the identity and purity of the synthesized 1-hexylpyridinium chloride, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridinium ring (typically in the δ 8-9 ppm region) and the hexyl chain.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic vibrational modes of the pyridinium ring and the C-H bonds of the hexyl group.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the 1-hexylpyridinium cation (C₁₁H₁₈N⁺), which has a molecular weight of 164.27 g/mol .[3]

Applications in Research and Development

1-Hexylpyridinium chloride's unique properties make it a versatile tool in various research and development areas.

-

Electrochemistry and Energy Systems: It can be used as a supporting electrolyte in non-aqueous electrochemical studies due to its wide electrochemical window. It also serves as a medium for the electrodeposition of metals and alloys.[3]

-

Catalysis and Organic Synthesis: As a reaction medium, it can enhance the rates and selectivities of various organic reactions, including transition-metal-catalyzed cross-coupling reactions. Its polarity and thermal stability make it suitable for microwave-assisted synthesis.[3]

-

Extraction and Separation: It can be employed as a solvent for the liquid-liquid extraction of metal ions, aromatic compounds, and other organic molecules.[3]

-

Materials Science: 1-Hexylpyridinium chloride can be used as an additive in polymer blends and composites to modify their conductivity and thermal properties. It can also act as a templating agent in the synthesis of nanoparticles and mesoporous materials.[3]

Safety and Handling

1-Hexylpyridinium chloride is considered hazardous and requires careful handling.

-

Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][5]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is hygroscopic and should be protected from moisture.[2][5]

Conclusion

1-Hexylpyridinium chloride is a valuable ionic liquid with a broad spectrum of applications. Its well-defined chemical structure and tunable physicochemical properties make it a subject of ongoing research and development. This guide has provided a detailed overview of its core characteristics, a robust synthesis protocol, and an exploration of its utility, offering a solid foundation for scientists and researchers working with this versatile compound.

References

-

PubChem. 1-Hexylpyridinium chloride. National Center for Biotechnology Information. [Link]

- Frank, D. J., & Scordato, D. J. (1978). Method for the preparation of 1-alkyl pyridinium chlorides. U.S. Patent No. 4,115,390. Washington, DC: U.S.

-

ResearchGate. Scale reaction synthesis of 1-(n-(1-hexyl-2-methyl-1H-imidazol-3-ium). [Link]

-

ResearchGate. Synthesis of ionic liquid-based pyridinium. a N-hexylpyridinium... [Link]

-

InfochemsDB. 1-HEXYLPYRIDINIUM CHLORIDE. [Link]

- Google Patents. CN103539727A - Method used for preparing hexadecylpyridinium chloride.

Sources

- 1. 1-Hexylpyridinium chloride | C11H18ClN | CID 2734172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. roco.global [roco.global]

- 4. CN103539727A - Method used for preparing hexadecylpyridinium chloride - Google Patents [patents.google.com]

- 5. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-Hexylpyridinium Chloride (CAS: 6220-15-1)

From the Desk of: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Hexylpyridinium chloride, an ionic liquid and cationic surfactant with diverse applications in scientific research and development. The content herein is structured to deliver not just data, but actionable insights into its synthesis, properties, applications, and safe handling, grounded in established scientific principles.

Section 1: Fundamental Properties and Molecular Identity

1-Hexylpyridinium chloride is a quaternary ammonium salt consisting of a pyridinium cation functionalized with a six-carbon alkyl chain (hexyl group) and a chloride anion. This amphiphilic structure, featuring a charged, hydrophilic pyridinium head and a nonpolar, hydrophobic alkyl tail, underpins its utility as both an ionic liquid and a surface-active agent. Its relatively low melting point classifies it as an ionic liquid, a class of solvents known for their negligible vapor pressure, high thermal stability, and tunable properties.[1]

Physicochemical Data

The fundamental properties of 1-Hexylpyridinium chloride are critical for its application in experimental design. These values dictate its behavior as a solvent, electrolyte, or surfactant under various conditions.

| Property | Value | Source(s) |

| CAS Number | 6220-15-1 | [2][3][4] |

| Molecular Formula | C₁₁H₁₈ClN | [2][3][5] |

| Molecular Weight | 199.72 g/mol | [2][3][5] |

| IUPAC Name | 1-hexylpyridin-1-ium chloride | [3] |

| SMILES | CCCCCC[N+]1=CC=CC=C1.[Cl-] | [3] |

| Appearance | Brown solid | [6] |

| Melting Point | 35 °C | [5][7] |

| Density | 1.014 g/cm³ | [5][7] |

| Viscosity | 4322 cP (at 25 °C) | [5][7] |

Structural Representation

Caption: Chemical structure of 1-Hexylpyridinium chloride.

Section 2: Synthesis and Characterization

Synthesis Protocol: N-Alkylation of Pyridine

The synthesis of 1-Hexylpyridinium chloride is typically achieved via the Menshutkin reaction, a classic method for forming quaternary ammonium salts. This involves the direct N-alkylation of a tertiary amine (pyridine) with an alkyl halide (1-chlorohexane). The causality is straightforward: the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic carbon of the alkyl halide, displacing the halide to form the pyridinium salt.

Experimental Protocol:

-

Reagent Preparation: In a pressure-rated reaction vessel, combine pyridine with a 10% stoichiometric excess of 1-chlorohexane. The excess alkyl halide helps drive the reaction to completion.

-

Reaction Conditions: Seal the vessel and heat the mixture to approximately 80-100 °C. The reaction is performed under pressure in a sealed vessel to prevent the loss of the volatile alkyl halide.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After cooling to room temperature, the resulting product, often a solid or viscous oil, is typically washed several times with a non-polar solvent like anhydrous ether to remove unreacted starting materials.

-

Purification and Drying: The washed product is then filtered and dried under vacuum to remove residual solvent. The hygroscopic nature of the product necessitates storage in a desiccator or under an inert atmosphere.[2][8]

Caption: General workflow for the synthesis of 1-Hexylpyridinium chloride.

Analytical Characterization

Confirmation of identity and purity is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure, showing characteristic shifts for the pyridinium ring protons and the hexyl chain.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for purity assessment and quantification. A method for the related 1-butylpyridinium chloride uses a mixed-mode column with a mobile phase of acetonitrile and water with an ammonium formate modifier, detectable by ELSD or MS.[9] This approach is adaptable for 1-hexylpyridinium chloride.

-

Infrared Spectroscopy (IR): Provides confirmation of functional groups present in the molecule.[6]

Section 3: Core Applications in Scientific R&D

The dual nature of 1-Hexylpyridinium chloride as both an ionic liquid and a surfactant makes it a versatile tool in multiple scientific domains.

Role as an Ionic Liquid

The unique properties of ionic liquids—low volatility, high thermal stability, and tunable solvency—are leveraged in various applications.[1]

-

Catalysis & Organic Synthesis: It serves as a reaction medium that can enhance reaction rates and selectivity, particularly for transition-metal-catalyzed C–C and C–N bond-forming reactions.[5] Its polarity and thermal stability make it suitable for microwave-assisted synthesis.[5]

-

Electrochemistry: It is used as a supporting electrolyte in non-aqueous systems, providing a wide electrochemical window.[5] It also acts as a medium for the electrodeposition of metals and alloys, where it can improve the uniformity of the deposited film.[5]

-

Extraction and Separation: Its tunable polarity allows it to be used as a solvent for liquid-liquid extraction of metal ions and organic compounds.[5]

Function as a Cationic Surfactant

The amphiphilic structure enables it to modify interfacial properties.

-

Interfacial Tension Modification: It acts as a surface-active agent, reducing the surface tension of aqueous systems. This is crucial for stabilizing foams, emulsions, and dispersions.[5]

-

Materials Science: It can be used as a templating agent in the synthesis of nanoparticles and mesoporous materials.[5] Its properties are also valuable for improving the wetting and spreading of coatings on various surfaces.[5]

-

Potential Pharmaceutical Applications: While specific data for 1-Hexylpyridinium chloride is emerging, related long-chain pyridinium chlorides (like cetylpyridinium chloride) are well-known antimicrobial agents.[10][11] The broader class of ionic liquids is heavily researched for drug delivery to enhance the solubility and permeability of poorly soluble active pharmaceutical ingredients (APIs).[12][13] The ability to form micelles and interact with biological membranes is a key area of investigation.

Section 4: Toxicology and Safe Handling Protocols

Scientific integrity demands a rigorous approach to safety. The following information is synthesized from authoritative Safety Data Sheets (SDS).

Hazard Identification (GHS Classification)

1-Hexylpyridinium chloride is classified as hazardous.[2][3]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][14]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[2][3][14]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[2][3][14]

Laboratory Handling and First Aid

A self-validating safety protocol is essential when working with this compound.

Protocol for Safe Handling:

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[2][15] Ensure eyewash stations and safety showers are readily accessible.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or NIOSH standards.[2][15]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use and use proper removal techniques to avoid skin contact.[2][14][15]

-

Respiratory Protection: Not typically required under normal use with adequate ventilation, but a respirator may be necessary for large quantities or in poorly ventilated areas.[14]

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[14][15] Do not breathe dust.[2][14] Wash hands thoroughly after handling.[2]

-

Storage: Store in a dry, cool, and well-ventilated place.[2][14] Keep the container tightly closed to protect from moisture, as the material is hygroscopic.[2] Store locked up.[2]

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[2][15][16]

-

Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][15]

-

Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[2][15]

Caption: A workflow for the safe handling of 1-Hexylpyridinium chloride.

References

-

1-Hexylpyridinium chloride, >98% - RoCo Global.

-

1-Hexylpyridinium chloride, >98% | IoLiTec.

-

SAFETY DATA SHEET - Fisher Scientific (1-Hexylpyridinium chloride).

-

Safety Data Sheet - Iolitec (2010).

-

1-Hexylpyridinium chloride | C11H18ClN | CID 2734172 - PubChem.

-

SAFETY DATA SHEET - Fisher Scientific (Pyridinium chloride).

-

SAFETY DATA SHEET - TCI Chemicals.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Safety Data Sheet - Iolitec (2022).

-

Ionic liquid,CAS#:6220-15-1,氯化1-已基吡啶鎓,1-HEXYLPYRIDINIUM CHLORIDE - Chemfish.

-

1-Hexylpyridinium chloride, 97%, Thermo Scientific 25 g | Fisher Scientific.

-

1-Hexylpyridinium chloride - Pharos.

-

Scale reaction synthesis of 1-(n-(1-hexyl-2-methyl-1H-imidazol-3-ium) - ResearchGate.

-

6220-15-1(1-hexylpyridinium chloride) - ChemicalBook.

-

Novachemistry-Products.

-

Safety Data Sheet - Cayman Chemical.

-

1-HEXYLPYRIDINIUM CHLORIDE | 6220-15-1 - ChemicalBook.

-

HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column.

-

1-HEXYLPYRIDINIUM CHLORIDE - InfochemsDB.

-

Synthesis of ionic liquid-based pyridinium. a N-hexylpyridinium... - ResearchGate.

-

CAS 123-03-5: HexadecylPyridinium chloride - CymitQuimica.

-

US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents.

-

The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications.

-

Ionic Liquids - TCI Chemicals.

-

Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids - MDPI.

-

An analysis of cetylpyridinium chloride (CPC) by FESEM, EDX methods, and its applications.

-

Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC.

-

An Imidazolium-Based Ionic Liquid as a Model to Study Plasticization Effects on Cationic Polymethacrylate Films - ResearchGate.

-

Alkyl pyridinium surfactants - Evaluation statement - Australian Industrial Chemicals Introduction Scheme.

-

Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids - NCBI.

-

Validated RP-HPLC and TLC-Densitometric Methods for Analysis of Ternary Mixture of Cetylpyridinium Chloride, Chlorocresol and Lidocaine in Oral Antiseptic Formulation - PubMed.

-

1-HEXYLPYRIDINIUM CHLORIDE | 6220-15-1 - ChemicalBook Global.

-

Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. 1-Hexylpyridinium chloride | C11H18ClN | CID 2734172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ionic liquid,CAS#:6220-15-1,氯化1-已基吡啶鎓,1-HEXYLPYRIDINIUM CHLORIDE [en.chemfish.com]

- 5. roco.global [roco.global]

- 6. 1-Hexylpyridinium chloride, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 7. 1-Hexylpyridinium chloride, >98% | IoLiTec [iolitec.de]

- 8. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 9. HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]

- 10. CAS 123-03-5: HexadecylPyridinium chloride | CymitQuimica [cymitquimica.com]

- 11. nepjol.info [nepjol.info]

- 12. mdpi.com [mdpi.com]

- 13. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. iolitec.de [iolitec.de]

- 16. iolitec.de [iolitec.de]

Physicochemical Characterization of 1-Hexylpyridinium Chloride: A Focus on Melting Point and Viscosity

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

1-Hexylpyridinium chloride ([C₆Py]Cl) is a pyridinium-based ionic liquid (IL) that is gaining traction in diverse scientific fields, including catalysis, electrochemistry, and advanced solvent systems.[1][2] The utility of any ionic liquid in a specific application is fundamentally governed by its physicochemical properties. Among the most critical of these are the melting point (Tₘ) and viscosity (η), as they dictate the material's operational temperature range, handling characteristics, and mass transfer efficiency. This guide provides an in-depth analysis of these two key parameters for 1-hexylpyridinium chloride, synthesizing literature data with field-proven experimental protocols. We will explore the theoretical underpinnings that govern these properties, present reported values, and detail robust methodologies for their accurate determination, thereby providing researchers, scientists, and drug development professionals with a comprehensive and practical resource.

Introduction to 1-Hexylpyridinium Chloride

Ionic liquids are a class of salts that are liquid below 100 °C, composed entirely of ions.[3] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents.[4] Pyridinium-based ILs, built upon the pyridine aromatic ring, offer a versatile platform where properties can be systematically modified by altering the alkyl substituents on the nitrogen atom or by changing the counter-anion.[1]

1-Hexylpyridinium chloride (CAS: 6220-15-1) consists of a pyridinium cation with a six-carbon alkyl chain (hexyl) attached to the nitrogen atom and a chloride anion (Figure 1). This structure imparts a balance of hydrophobicity from the hexyl chain and polarity from the charged pyridinium head and chloride anion, making it a subject of interest for applications such as phase-transfer catalysis and the extraction of organic compounds.[2][5] Accurate knowledge of its melting point and viscosity is a non-negotiable prerequisite for designing and optimizing any process that utilizes this material.

Figure 1. Chemical Structure of 1-Hexylpyridinium Chloride.

Figure 1. Chemical Structure of 1-Hexylpyridinium Chloride.

Melting Point of 1-Hexylpyridinium Chloride

The melting point defines the transition from a crystalline solid to a liquid state and is a crucial parameter for determining an IL's liquid range. For many applications, a low melting point is desirable to ensure the material is liquid at or near ambient temperatures.[3]

Factors Influencing the Melting Point

The melting point of an ionic liquid is a complex property influenced primarily by the efficiency of how the ions pack into a crystal lattice.[6] Key factors include:

-

Cation Symmetry: Asymmetrical cations, like 1-hexylpyridinium, tend to disrupt efficient crystal packing, which generally leads to lower melting points compared to more symmetrical structures.[6]

-

Alkyl Chain Length: Increasing the length of the alkyl chain on the cation can have a variable effect. Initially, it may decrease the melting point by increasing asymmetry and conformational flexibility. However, beyond a certain length, van der Waals interactions between the chains can become dominant, leading to a more ordered, solid-like structure and an increased melting point.[7]

-

Intermolecular Forces: The strength of Coulombic interactions between the cation and anion, as well as hydrogen bonding, significantly impacts the energy required to break the crystal lattice.

Reported Experimental Data

The reported melting point for 1-hexylpyridinium chloride shows some variability in the literature, which often stems from differences in sample purity. It is critical to consider the source and stated purity when utilizing such data.

| Property | Reported Value | Purity | Source |

| Melting Point (Tₘ) | 35 °C | >98% | RoCo Global[2] |

| Melting Point/Range | No data available | Not specified | Fisher Scientific[8] |

The discrepancy highlights the absolute necessity of empirical verification for any new batch of material. The value of 35 °C suggests that [C₆Py]Cl is a solid at standard room temperature but can be easily melted.

The Critical Role of Purity: A Self-Validating System

The presence of impurities, particularly water and halide precursors from synthesis, will almost invariably cause a melting point depression. This phenomenon is described by the Van't Hoff equation and forms the basis of purity determination via Differential Scanning Calorimetry (DSC).[9] Therefore, a DSC measurement is a self-validating protocol: it not only determines the melting point but also provides a quantitative measure of the sample's purity, ensuring the integrity of the data.[9][10] Prior to any thermal analysis, it is best practice to dry the IL sample under vacuum to minimize water content, which should be verified independently by Karl Fischer titration.[11]

Experimental Protocol: Melting Point and Purity Determination by DSC

This protocol outlines the determination of melting point and purity using a heat-flux DSC instrument.

Methodology:

-

Sample Preparation: Accurately weigh 2–5 mg of 1-hexylpyridinium chloride, previously dried under high vacuum, into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

-

Ramp the temperature at a slow, controlled rate (e.g., 1–2 °C/min) through the melting transition to a temperature well above the melt (e.g., 60 °C).

-

Causality: A slow heating rate is essential to maintain thermal equilibrium between the sample and the furnace, a fundamental assumption of the Van't Hoff model for purity analysis.[9]

-

-

Data Analysis:

-

The resulting heat flow versus temperature curve will show an endothermic peak representing the melting process.

-

The onset temperature of this peak is reported as the melting point (Tₘ).

-

The purity is calculated by the instrument's software, which applies the Van't Hoff equation to the shape of the leading edge of the melting peak. The software plots the sample temperature (Tₛ) against the reciprocal of the melt fraction (1/F) and determines the purity from the slope of this plot.

-

Workflow Diagram:

Caption: Workflow for DSC analysis of 1-hexylpyridinium chloride.

Viscosity of 1-Hexylpyridinium Chloride

Viscosity, a measure of a fluid's resistance to flow, is a property of paramount importance for engineering and process design. High viscosity can impede mixing and pumping and slow down reaction rates by limiting mass transport.[12]

Theoretical Framework

The viscosity of ionic liquids is governed by a combination of factors:

-

Ion Size and Shape: Larger ions generally lead to higher viscosity due to increased surface area for intermolecular interactions.[13]

-

Intermolecular Forces: Strong Coulombic forces, van der Waals interactions, and hydrogen bonding all contribute to increased viscosity by restricting ion mobility. The long hexyl chain on [C₆Py]Cl significantly increases van der Waals forces compared to shorter-chain analogues, which is expected to result in a relatively high viscosity.[14][15]

-

Temperature: Viscosity is strongly dependent on temperature. As temperature increases, the kinetic energy of the ions increases, allowing them to more easily overcome intermolecular forces, resulting in a sharp decrease in viscosity.[16][17] This relationship is typically described by the empirical Vogel-Fulcher-Tammann (VFT) equation.[15]

Reported Experimental Data

As with melting point, viscosity data must be interpreted in the context of the measurement temperature and sample purity.

| Property | Reported Value | Temperature | Purity | Source |

| Dynamic Viscosity (η) | 4322 cP (4.322 Pa·s) | 25 °C | >98% | RoCo Global[2] |

This value is quite high, which is consistent with the presence of a C₆ alkyl chain and a small, charge-dense chloride anion that promotes strong ion pairing. For context, the viscosity of a similar ionic liquid, 1-hexyl-3-methylimidazolium chloride, is 3302 cP at a higher temperature of 35 °C.[18]

Experimental Protocol: Viscosity Measurement by Rotational Rheometry

A rotational rheometer with a temperature-controlled stage is the standard instrument for accurately measuring the dynamic viscosity of ionic liquids.

Methodology:

-

Instrument Setup: Equip the rheometer with a suitable geometry (e.g., cone-and-plate or parallel-plate). Ensure the instrument is calibrated and the temperature control unit (e.g., a Peltier plate) is active and stable at the desired temperature (e.g., 25 °C).

-

Sample Loading: Place a small, sufficient amount of the liquid [C₆Py]Cl onto the lower plate. Lower the upper geometry to the correct gap distance, ensuring the sample fills the gap completely without overflowing. Trim any excess sample.

-

Causality: A correctly filled gap is essential for accurate viscosity calculations, as these are based on the defined shear environment between the geometries.

-

-

Temperature Equilibration: Allow the sample to thermally equilibrate at the set temperature for several minutes before starting the measurement.

-

Causality: Ionic liquid viscosity is highly sensitive to temperature.[19] Allowing the sample to reach thermal equilibrium is the single most important step for ensuring measurement accuracy and reproducibility.

-

-

Measurement Procedure (Steady-State Flow Sweep):

-

Perform a shear rate sweep from a low rate (e.g., 0.1 s⁻¹) to a high rate (e.g., 100 s⁻¹).

-

Record the shear stress (τ) at each shear rate (γ̇).

-

The viscosity (η) is calculated as η = τ / γ̇.

-

-

Data Analysis: Plot viscosity as a function of shear rate. For a Newtonian fluid, the viscosity will be constant across the range of shear rates.[20] If the viscosity is independent of the shear rate, report the average value as the dynamic viscosity at that temperature. Repeat the procedure at other temperatures of interest to characterize the temperature dependence.

Workflow Diagram:

Caption: Workflow for rotational rheometry of 1-hexylpyridinium chloride.

Conclusion

The melting point and viscosity of 1-hexylpyridinium chloride are defining characteristics that are indispensable for its effective application. The reported data indicate a melting point of 35 °C and a high viscosity of 4322 cP at 25 °C, properties consistent with its molecular structure. However, given the strong influence of impurities and temperature, these values should be used as a guide, with empirical verification via standardized protocols such as DSC and rotational rheometry considered mandatory for any application in a research or development setting. By understanding the factors that influence these properties and employing robust, self-validating measurement techniques, scientists can confidently integrate 1-hexylpyridinium chloride into their work, unlocking its full potential as a versatile ionic liquid.

References

-

Pârvulescu, V. I., & Hardacre, C. (2007). Catalysis in Ionic Liquids. Chemical Reviews, 107(6), 2615–2665. [Link]

-

Chen, M., et al. (2022). Determine Viscosity from Chemical Formulas in Ionic Liquids. Infinity Group. [Link]

-

Amdoun, R., et al. (2021). Rheological study of microcrystalline cellulose/pyridinium-based ionic liquids solutions. ResearchGate. [Link]

-

Atashrouz, S., et al. (2020). Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. PMC, NIH. [Link]

-

Lazzús, J. A. (2016). New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. Journal of Chemical & Engineering Data. [Link]

-

Gharagheizi, F., et al. (2012). Melting-Point Estimation of Ionic Liquids by a Group Contribution Method. ResearchGate. [Link]

-

Gómez, E., et al. (2012). Density, Viscosity, and Surface Tension of Synthesis Grade Imidazolium, Pyridinium, and Pyrrolidinium Based Room Temperature Ionic Liquids. Journal of Chemical & Engineering Data. [Link]

-

Zhang, S., et al. (2024). Melting points of ionic liquids: Review and evaluation. DiVA portal. [Link]

-

Trohalaki, S., et al. (2005). Prediction of Melting Points for Ionic Liquids. ResearchGate. [Link]

-

Venkatraman, V., & Alsberg, B. K. (2022). Ionic Liquid Melting Points: Structure–Property Analysis and New Hybrid Group Contribution Model. Industrial & Engineering Chemistry Research. [Link]

-

Wei, G., et al. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry. [Link]

-

Koller, T. M., et al. (2012). Physical properties of pyridinium ionic liquids. ResearchGate. [Link]

-

Ferreira, A. R., et al. (2017). Generating Ionic Liquids from Ionic Solids: An Investigation of the Melting Behavior of Binary Mixtures of Ionic Liquids. Crystal Growth & Design. [Link]

-

Liu, H., et al. (2023). Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an Ion-Based Approach. ACS Publications. [Link]

-

Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. [Link]

-

RoCo Global. (n.d.). 1-Hexylpyridinium chloride, >98%. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Hexylpyridinium chloride. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Thermogravimetry-differential scanning calorimetry (TG-DSC) plots. [Link]

-

Swatloski, R. P., et al. (2010). Viscosities of Acetate or Chloride-Based Ionic Liquids and Some of Their Mixtures with Water or Other Common Solvents. Journal of Chemical & Engineering Data. [Link]

-

Sadeghi, R., & Hosseini, S. M. (2011). Densities and viscosities of imidazolium and pyridinium chloroaluminate ionic liquids. ResearchGate. [Link]

-

Mettler Toledo. (n.d.). DSC purity determination. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column. [Link]

-

González, B., et al. (2011). Dynamic Viscosities of a Series of 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids and Their Binary Mixtures with Water at Several Temperatures. ResearchGate. [Link]

-

Mettler Toledo. (n.d.). DSC purity. UserCom 10. [Link]

-

Asikainen, S., et al. (2010). Study of viscosity of cellulose-ionic liquid solutions at high concentrations. Cellulose Chemistry and Technology. [Link]

-

Harris, K. R. (2009). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Cetylpyridinium Chloride. PubChem Compound Database. [Link]

-

Han, D., & Row, K. H. (2012). The Physical and Chemical Properties of Ionic Liquids and Its Application in Extraction. Nova Science Publishers. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. roco.global [roco.global]

- 3. pubs.acs.org [pubs.acs.org]

- 4. novapublishers.com [novapublishers.com]

- 5. 1-Hexylpyridinium chloride | C11H18ClN | CID 2734172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. mt.com [mt.com]

- 10. mt.com [mt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. roco.global [roco.global]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. 1-Hexyl-3-methylimidazolium chloride, >98% | IoLiTec [iolitec.de]

- 19. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 20. researchgate.net [researchgate.net]

Spectral Data of 1-Hexylpyridinium Chloride: A Technical Guide

Introduction

1-Hexylpyridinium chloride ([C₆Py]Cl) is a cationic surfactant and an ionic liquid that has garnered significant interest in various scientific and industrial domains, including organic synthesis, electrochemistry, and materials science. Its amphiphilic nature, stemming from the combination of a charged pyridinium headgroup and a nonpolar hexyl tail, imparts unique properties that are highly dependent on its molecular structure and intermolecular interactions. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and elucidating its behavior in different chemical environments.

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of 1-hexylpyridinium chloride. It is designed for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles of data acquisition and interpretation, grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 1-hexylpyridinium chloride is fundamental to interpreting its spectral data. The key structural features to consider are the aromatic pyridinium ring and the aliphatic hexyl chain.

Caption: Molecular structure of 1-hexylpyridinium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For ionic liquids like 1-hexylpyridinium chloride, sample preparation and experimental parameters are crucial for obtaining high-resolution spectra.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Solvent Selection: Due to the ionic nature of 1-hexylpyridinium chloride, it is typically soluble in polar deuterated solvents. Deuterated chloroform (CDCl₃), deuterium oxide (D₂O), or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent can slightly influence the chemical shifts due to solvent-solute interactions.

-

Concentration: A concentration of 10-20 mg/mL is generally sufficient for ¹H NMR, while a higher concentration of 50-100 mg/mL is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for spectra recorded in CDCl₃. For spectra in D₂O, a small amount of a water-soluble standard like sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.

Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically used. A relaxation delay of 1-2 seconds is usually adequate.

-

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons to be reliably observed due to their longer relaxation times.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1-hexylpyridinium chloride is characterized by distinct signals for the aromatic protons of the pyridinium ring and the aliphatic protons of the hexyl chain. The electron-withdrawing nature of the positively charged nitrogen atom significantly deshields the adjacent protons, causing them to appear at a higher chemical shift (downfield).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 (α-protons) | ~9.0 - 9.2 | d | ~5-6 |

| H-4 (γ-proton) | ~8.5 - 8.7 | t | ~7-8 |

| H-3, H-5 (β-protons) | ~8.1 - 8.3 | t | ~6-7 |

| N-CH₂ (H-1') | ~4.8 - 5.0 | t | ~7-8 |

| N-CH₂-CH ₂ (H-2') | ~1.9 - 2.1 | m | - |

| -(CH₂)₃- (H-3', H-4', H-5') | ~1.2 - 1.4 | m | - |

| -CH₃ (H-6') | ~0.8 - 0.9 | t | ~7 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Pyridinium Protons: The protons on the pyridinium ring appear in the aromatic region (δ 7.0-9.5 ppm). The α-protons (H-2, H-6) are the most deshielded due to their proximity to the positively charged nitrogen, appearing as a doublet. The γ-proton (H-4) appears as a triplet, and the β-protons (H-3, H-5) also appear as a triplet, slightly upfield from the γ-proton.

-

Hexyl Chain Protons: The methylene protons attached directly to the nitrogen (N-CH₂, H-1') are significantly downfield compared to typical aliphatic protons due to the inductive effect of the pyridinium ring, appearing as a triplet. The remaining methylene protons of the hexyl chain appear as a complex multiplet in the upfield region, with the terminal methyl group (H-6') appearing as a distinct triplet.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Similar to the ¹H NMR, the carbons of the pyridinium ring are deshielded and appear at higher chemical shifts.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2, C-6 | ~145 - 147 |

| C-4 | ~144 - 146 |

| C-3, C-5 | ~128 - 130 |

| N-CH₂ (C-1') | ~61 - 63 |

| N-CH₂-C H₂ (C-2') | ~31 - 33 |

| N-(CH₂)₂-C H₂ (C-3') | ~25 - 27 |

| N-(CH₂)₃-C H₂ (C-4') | ~22 - 24 |

| -CH₂-CH₃ (C-5') | ~30 - 32 |

| -CH₃ (C-6') | ~13 - 15 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

-

Pyridinium Carbons: The carbons of the pyridinium ring appear in the range of δ 125-150 ppm. The α-carbons (C-2, C-6) and the γ-carbon (C-4) are the most deshielded. The β-carbons (C-3, C-5) appear at a slightly lower chemical shift.

-

Hexyl Chain Carbons: The carbon directly attached to the nitrogen (C-1') is the most downfield of the aliphatic carbons. The chemical shifts of the other carbons in the hexyl chain (C-2' to C-6') appear in the typical aliphatic region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

Neat Sample (ATR-FTIR): For liquid samples or low-melting solids, Attenuated Total Reflectance (ATR) is a convenient method. A small drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

KBr Pellet: For solid samples, a potassium bromide (KBr) pellet can be prepared. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty accessory (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

IR Spectral Data

The IR spectrum of 1-hexylpyridinium chloride displays characteristic absorption bands corresponding to the vibrations of the pyridinium ring and the hexyl chain.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 3000 | C-H stretching | Aromatic (Pyridinium) |

| ~2950 - 2850 | C-H stretching | Aliphatic (Hexyl) |

| ~1630 - 1600 | C=C and C=N stretching | Pyridinium ring |

| ~1480 - 1460 | C-H bending | Aliphatic (CH₂) |

| ~1180 - 1150 | C-N stretching | Pyridinium ring |

| ~780 - 740 | C-H out-of-plane bending | Aromatic (Pyridinium) |

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretching: The sharp bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic pyridinium ring.

-

Aliphatic C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are due to the symmetric and asymmetric C-H stretching of the methylene and methyl groups in the hexyl chain.

-

Pyridinium Ring Vibrations: The bands in the 1630-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the pyridinium ring. These are often referred to as ring stretching modes.

-

Aliphatic C-H Bending: The absorption around 1465 cm⁻¹ is due to the scissoring vibration of the CH₂ groups in the hexyl chain.

-

C-N Stretching: The band in the 1200-1100 cm⁻¹ region can be attributed to the C-N stretching vibration within the pyridinium ring structure.

-

Aromatic C-H Out-of-Plane Bending: The strong absorption in the 800-700 cm⁻¹ region is characteristic of the out-of-plane C-H bending of the pyridinium ring, which can be diagnostic for the substitution pattern.

Workflow for Spectral Analysis

Caption: A typical workflow for the spectral analysis of 1-hexylpyridinium chloride.

Conclusion

The NMR and IR spectral data presented in this guide provide a detailed electronic and vibrational fingerprint of 1-hexylpyridinium chloride. The ¹H and ¹³C NMR spectra confirm the connectivity of the pyridinium and hexyl moieties, with the chemical shifts reflecting the electron-withdrawing nature of the cationic headgroup. The IR spectrum provides complementary information on the functional groups present. This comprehensive spectral analysis is indispensable for the unambiguous identification and characterization of 1-hexylpyridinium chloride, ensuring its quality and suitability for various research and industrial applications. The provided protocols and interpretations serve as a valuable resource for scientists working with this and related ionic liquids.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Hayes, R., Warr, G. G., & Atkin, R. (2015). Structure and nanostructure in ionic liquids. Chemical Reviews, 115(13), 6357–6426. [Link]

-

NIST Chemistry WebBook. (n.d.). Pyridinium, 1-hexyl-, chloride. [Link]

-

Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53. [Link]

Thermophysical Properties of Pyridinium-Based Ionic Liquids: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyridinium-based ionic liquids (ILs) are a versatile class of molten salts that exist in a liquid state at or near room temperature.[1] Their unique and tunable physicochemical properties, such as negligible vapor pressure, high thermal stability, and excellent solvating capabilities, have positioned them as promising candidates in a multitude of applications, including catalysis, electrochemistry, and notably, in the pharmaceutical sciences.[2][3] This technical guide provides a comprehensive exploration of the core thermophysical properties of pyridinium-based ILs, with a focus on density, viscosity, heat capacity, and thermal conductivity. By delving into the molecular-level factors that govern these properties and providing detailed, field-proven experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the full potential of these remarkable compounds. The ability to precisely tailor the properties of pyridinium-based ILs by modifying the cationic structure and the anionic counterpart is a recurring theme, highlighting their potential in designing advanced drug delivery systems and novel therapeutic formulations.[4]

Introduction: The Unique Landscape of Pyridinium-Based Ionic Liquids

Ionic liquids are composed entirely of ions, a characteristic that bestows upon them a set of properties that are markedly different from conventional molecular solvents.[2] Pyridinium-based ILs, featuring a pyridinium cation, are particularly noteworthy due to their aromatic nature, which can influence intermolecular interactions and, consequently, their bulk properties. The structure of a pyridinium-based IL can be systematically modified, for instance, by altering the length of the alkyl chain attached to the nitrogen atom of the pyridine ring or by pairing the pyridinium cation with different anions.[1] These modifications allow for the fine-tuning of properties like hydrophobicity, viscosity, and melting point to suit specific applications.[1]

In the realm of drug development, the tunable nature of pyridinium-based ILs is of paramount importance. They offer innovative solutions to long-standing challenges such as the poor solubility of active pharmaceutical ingredients (APIs), which can significantly hinder their bioavailability.[2][4] By carefully selecting the cation and anion, ILs can be designed to dissolve a wide array of hydrophobic drugs, thereby enhancing their therapeutic efficacy.[4] Furthermore, their potential to enhance the permeability of drugs across biological membranes opens up new avenues for non-invasive drug delivery.[4] A thorough understanding of their thermophysical properties is, therefore, a critical prerequisite for their successful application.

Density: A Fundamental Property with Far-Reaching Implications

The density of an ionic liquid is a fundamental thermophysical property that is not only crucial for process design and engineering calculations but also provides insights into the packing efficiency and molecular organization of the ions in the liquid state.

Factors Influencing Density

The density of pyridinium-based ILs is primarily influenced by the nature of the constituent ions:

-

The Cation: Increasing the length of the alkyl chain on the pyridinium cation generally leads to a decrease in density.[5] This is attributed to the increase in molar volume and a less efficient packing of the longer, more flexible alkyl chains.

-

The Anion: The choice of the anion has a significant impact on the density. Generally, ILs with larger, more massive anions will exhibit higher densities.

Experimental Protocol: Density Measurement using a Vibrating Tube Densitometer

The vibrating tube densitometer is a highly accurate instrument for measuring the density of liquids. The principle of operation is based on the fact that the resonant frequency of a vibrating U-shaped tube is dependent on the mass of the fluid within it.

Step-by-Step Methodology:

-

Instrument Calibration:

-

Sample Preparation:

-

Ensure the ionic liquid sample is free of any solid particles or gas bubbles. If necessary, degas the sample using sonication or by placing it under a vacuum.

-

Due to the hygroscopic nature of many ionic liquids, it is crucial to handle the sample in a controlled atmosphere (e.g., a glove box with an inert gas) to minimize water absorption, which can significantly affect density.[6]

-

-

Measurement:

-

Inject the ionic liquid sample into the vibrating U-tube, ensuring there are no air bubbles in the measuring cell.

-

Allow the sample to reach thermal equilibrium at the desired temperature. A stabilization time of at least 4 minutes is recommended.[8]

-

Record the oscillation period of the U-tube. The instrument's software will typically convert this period into a density value based on the prior calibration.

-

Perform measurements at multiple temperatures to determine the temperature dependence of the density.

-

-

Data Analysis:

-

The density (ρ) is typically a linear function of temperature (T) over a moderate range and can be fitted to the following equation: ρ = a + bT where 'a' and 'b' are empirical constants.

-

Diagram of the Vibrating Tube Densitometer Workflow:

Caption: Workflow for density measurement of ionic liquids.

Data Presentation: Density of Selected Pyridinium-Based Ionic Liquids

| Ionic Liquid | Temperature (K) | Density (g/cm³) | Reference |

| 1-Butyl-3-methylpyridinium tetrafluoroborate | 293.15 | 1.225 | [7] |

| 1-Butyl-4-methylpyridinium tetrafluoroborate | 293.15 | 1.218 | [7] |

| N-Ethylpyridinium bis(trifluoromethylsulfonyl)imide | Room Temp. | 1.536 | [9] |

Viscosity: A Measure of Fluid Flow Resistance

Viscosity is a critical property that governs the transport characteristics of ionic liquids, impacting processes such as mixing, pumping, and mass transfer. For pharmaceutical applications, viscosity can influence drug dissolution rates and the injectability of formulations.

Factors Influencing Viscosity

The viscosity of pyridinium-based ILs is highly sensitive to their molecular structure and external conditions:

-

Temperature: As with most liquids, the viscosity of ionic liquids decreases significantly with increasing temperature. This relationship is often described by the Vogel-Fulcher-Tammann (VFT) equation.[10]

-

Alkyl Chain Length: Increasing the alkyl chain length on the pyridinium cation generally leads to an increase in viscosity due to stronger van der Waals interactions and increased entanglement between the chains.[10]

-

Anion: The nature of the anion plays a crucial role. Anions that can form strong hydrogen bonds or have a more complex shape tend to result in higher viscosities.

Experimental Protocol: Viscosity Measurement using a Rotational Viscometer

Rotational viscometers measure viscosity by determining the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.[10][11]

Step-by-Step Methodology:

-

Instrument and Spindle Selection:

-

Temperature Control:

-

Precise temperature control is essential for accurate viscosity measurements. Use a temperature-controlled sample holder or a circulating fluid bath to maintain the desired temperature to within ±0.1 K.[13]

-

-

Sample Loading:

-

Measurement Procedure:

-

Attach the selected spindle to the viscometer.[13]

-

Set the desired rotational speed. It is often beneficial to perform measurements at multiple shear rates to assess if the ionic liquid exhibits Newtonian or non-Newtonian behavior.

-

Allow the reading to stabilize before recording the viscosity value. A stable reading is typically indicated by a constant torque value.[14]

-

Record the viscosity and the corresponding shear rate and temperature.

-

-

Cleaning:

-

Thoroughly clean the spindle and sample cup with an appropriate solvent after each measurement to prevent cross-contamination.

-

Diagram of the Rotational Viscometer Workflow:

Caption: Workflow for viscosity measurement of ionic liquids.

Data Presentation: Viscosity of a Selected Pyridinium-Based Ionic Liquid

| Ionic Liquid | Temperature (K) | Viscosity (cP) | Reference |

| N-Ethylpyridinium bis(trifluoromethylsulfonyl)imide | Room Temp. | 39.4 | [9] |

Heat Capacity: Understanding Thermal Energy Storage

The heat capacity of an ionic liquid quantifies the amount of heat energy required to raise its temperature by a certain amount. This property is crucial for applications involving heat transfer and for assessing the thermal stability of the ionic liquid.

Experimental Protocol: Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of materials. The "three-step method" is a commonly used procedure.[15]

Step-by-Step Methodology:

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and heat flow using certified standards, such as indium.

-

-

Three-Step Measurement Procedure:

-

Step 1: Baseline Run: Perform a scan with an empty sample pan and an empty reference pan to obtain the baseline heat flow.

-

Step 2: Sapphire Run: Place a sapphire standard of known mass in the sample pan and perform a scan under the same conditions as the baseline run. Sapphire is used as a standard because its heat capacity is well-characterized.

-

Step 3: Sample Run: Replace the sapphire standard with the ionic liquid sample of known mass and perform a third scan under identical conditions.

-

-

Experimental Conditions:

-

Data Analysis:

-

The specific heat capacity (Cp) of the sample is calculated using the following equation: Cp_sample = (Cp_sapphire * m_sapphire / m_sample) * (ΔH_sample - ΔH_baseline) / (ΔH_sapphire - ΔH_baseline) where Cp is the specific heat capacity, m is the mass, and ΔH is the heat flow difference between the sample/sapphire and the baseline.

-

Diagram of the DSC Three-Step Method Workflow:

Caption: Workflow for heat capacity measurement using DSC.

Thermal Conductivity: The Rate of Heat Transfer

Thermal conductivity measures a material's ability to conduct heat. In applications where temperature control is critical, such as in electrochemical devices or as heat transfer fluids, the thermal conductivity of the ionic liquid is a key parameter.

Experimental Protocol: Thermal Conductivity Measurement using the Transient Hot-Wire Method

The transient hot-wire method is an absolute and highly accurate technique for measuring the thermal conductivity of fluids. It involves monitoring the temperature rise of a thin, heated wire immersed in the liquid.[1][17]

Step-by-Step Methodology:

-

Apparatus Setup:

-

The core of the apparatus consists of a thin platinum wire that acts as both a heating element and a resistance thermometer.[1]

-

The wire is immersed in the ionic liquid sample within a temperature-controlled cell.[1]

-

A Wheatstone bridge circuit is often used to accurately measure the change in resistance of the wire.[18]

-

-

Measurement Procedure:

-

Allow the sample to reach thermal equilibrium at the desired temperature and pressure.

-

Apply a step-voltage to the platinum wire, causing it to heat up.[5]

-

Record the temperature rise of the wire as a function of time. This is typically done for a short duration (e.g., 1 second) to minimize the effects of natural convection.[1]

-

-

Data Analysis:

-

The thermal conductivity (λ) is determined from the slope of a plot of the temperature rise (ΔT) versus the natural logarithm of time (ln(t)). The relationship is described by the following equation: ΔT = (q / 4πλ) * ln(t) + C where q is the heat input per unit length of the wire and C is a constant.[17]

-

Diagram of the Transient Hot-Wire Method Workflow:

Caption: Workflow for thermal conductivity measurement.

Conclusion: A Foundation for Innovation

The thermophysical properties of pyridinium-based ionic liquids are intricately linked to their molecular structure, offering a remarkable degree of tunability. This guide has provided a comprehensive overview of the key properties—density, viscosity, heat capacity, and thermal conductivity—and has detailed the experimental methodologies for their accurate determination. For researchers and professionals in drug development, a thorough understanding and precise measurement of these properties are not merely academic exercises; they are essential for the rational design of novel drug formulations, the optimization of manufacturing processes, and the development of innovative therapeutic solutions. As the exploration of ionic liquids continues to expand, the foundational knowledge of their thermophysical behavior will undoubtedly pave the way for groundbreaking advancements in the pharmaceutical and biomedical fields.[4]

References

-

Ionic Liquids in Pharmaceutical and Biomedical Applications. Reinste Nano Ventures Pvt Ltd - Hiyka. [Link]

-

Transient Hot Wire Method - The Overview. Thermtest. (2023-08-25). [Link]

-

Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. [Link]

-

Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. PMC - NIH. [Link]

-

Transient Hot Wire Apparatus – Standard Operating Procedure (SOP) For Thermal Conductivity Measurements of Non-Flammable Liqui. [Link]

-

Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega - ACS Publications. (2023-01-16). [Link]

-

Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. NIH. [Link]

-

Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. [Link]

-

What are the steps of the rotational viscometer viscosity detection method? Q&A. NBCHAO. [Link]

-

Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI. [Link]

-

How to Use the Rotational Viscometer. Drawell. [Link]

-

Determination of the Thermal Conductivity by Using the Hot Wire Method: Theory, Simulation and Experiment. (2020-09-30). [Link]

-

Experimental Set-up of the Transient Hot Wire Method. ResearchGate. [Link]

-

Toxicity of ionic liquids prepared from biomaterials. Faculdade de Ciências da Universidade de Lisboa. [Link]

-

Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. RSC Publishing. [Link]

-

A Transient Hot Wire Thermal Conductivity Apparatus for Fluids. PMC - NIH. [Link]

-

How Rotational Viscometer Works and Its Role in Determining Viscosity. WorldofTest.com. (2024-06-18). [Link]

-

Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. NIH. [Link]

-

Standard Operating Procedures (SOP): Viscometer. YouTube. (2017-06-20). [Link]

-

Measurement of heat capacities of ionic liquids by differential scanning calorimetry. Request PDF. ResearchGate. (2025-08-07). [Link]

-

Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. PMC - NIH. [Link]

-

Determining Specific Heat Capacity by Differential Scanning Calorimetry1. [Link]

-

Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. INL Research Library Digital Repository - Idaho National Laboratory. [Link]

-

Investigating the Properties of Pyridinium-Based Ionic Liquids. [Link]

-

A new and reliable calibration method for vibrating tube densimeters over wide ranges of temperature and pressure. ResearchGate. (2025-08-07). [Link]

-

Development and Experimental Study of an Experimental Setup for an Online Vibrating Tube Liquid Densitometer. MDPI. [Link]

-

Design and testing of the supporting setup for the high-pressure vibrating tube densimeter. EPJ Web of Conferences. [Link]

-

Development and Experimental Study of an Experimental Setup for On-Line Vibrating Tube Liquid Densitometer. Preprints.org. (2024-04-25). [Link]

-

Density Measurement by Vibrating Tube. PDF. Scribd. [Link]

Sources

- 1. thermtest.com [thermtest.com]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hiyka.com [hiyka.com]

- 5. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]

- 6. epj-conferences.org [epj-conferences.org]

- 7. hitachi-hightech.com [hitachi-hightech.com]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. nbinno.com [nbinno.com]

- 10. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]

- 11. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]

- 12. worldoftest.com [worldoftest.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mjbas.com [mjbas.com]

- 18. A Transient Hot Wire Thermal Conductivity Apparatus for Fluids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 1-Hexylpyridinium Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-hexylpyridinium chloride ([C₆Pyr][Cl]) in organic solvents. While quantitative experimental solubility data for this specific compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, theoretical frameworks, and detailed experimental protocols necessary to determine and predict its solubility. The document covers the physicochemical properties of [C₆Pyr][Cl], explores the theoretical underpinnings of ionic liquid solubility, presents detailed step-by-step methodologies for experimental solubility determination, and discusses expected solubility trends based on the behavior of homologous pyridinium salts.

Introduction to 1-Hexylpyridinium Chloride and Its Significance

1-Hexylpyridinium chloride, an ionic liquid (IL), is a salt with a melting point below 100°C, often liquid at or near room temperature.[1] It is composed of an organic pyridinium cation with a hexyl alkyl chain and a chloride anion. The unique properties of ionic liquids, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic compounds (VOCs) in a myriad of applications.[2] Pyridinium-based ILs, in particular, are valued for their distinct electrochemical and solvent properties.[3][4]

The solubility of [C₆Pyr][Cl] in various organic solvents is a critical parameter that dictates its utility in diverse fields, including:

-

Organic Synthesis: As a reaction medium, its ability to dissolve reactants and catalysts influences reaction kinetics and product yields.[5]

-

Electrochemistry: In battery and capacitor applications, solubility in electrolyte formulations is paramount for achieving high ionic conductivity.

-

Drug Development: For pharmaceutical applications, understanding its solubility is crucial for formulation design and as a potential drug delivery vehicle.[4]

-

Separation Processes: Its selective solubility for certain compounds can be exploited in liquid-liquid extraction and other separation technologies.[6]

Given the scarcity of published quantitative solubility data for 1-hexylpyridinium chloride, this guide emphasizes the experimental and theoretical tools required to obtain this vital information.

Physicochemical Properties of 1-Hexylpyridinium Chloride

A thorough understanding of the physicochemical properties of [C₆Pyr][Cl] is fundamental to interpreting its solubility behavior.

Table 1: Physicochemical Properties of 1-Hexylpyridinium Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈ClN | [7] |

| Molecular Weight | 199.72 g/mol | [7] |

| CAS Number | 6220-15-1 | [7] |

| Appearance | White solid | [8] |

| Melting Point | 35 °C | [6] |

| Density | 1.014 g/cm³ | [6] |

| Viscosity | 4322 cP (at 25°C) | [6] |

Theoretical Framework for Solubility

The solubility of an ionic liquid in an organic solvent is governed by a complex interplay of intermolecular forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. The principle of "like dissolves like" provides a general guideline: polar and ionic solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[9]

For ionic liquids, solubility is influenced by:

-

Cation and Anion Structure: The nature of the constituent ions, including the length of alkyl chains on the cation and the coordinating ability of the anion, plays a pivotal role.[10]

-

Solvent Properties: The polarity, hydrogen bonding capacity, and size of the solvent molecules are critical determinants of solubility.[11]

Predictive Models for Ionic Liquid Solubility

In the absence of experimental data, computational models can provide valuable estimations of solubility.

COSMO-RS is a powerful quantum chemistry-based model for predicting the thermodynamic properties of fluid mixtures.[12] It calculates the chemical potential of a solute in a solvent based on the polarization charge densities on the molecular surfaces.[13] This method can be used to predict the solubility of ionic liquids in various organic solvents with reasonable accuracy.[14] The process involves quantum chemical calculations for the individual ions and solvent molecules to generate their respective σ-profiles, which are then used in statistical thermodynamics calculations to determine solubility.[13]

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methodologies. The Isothermal Shake-Flask method is considered the gold standard for determining the thermodynamic solubility of solids in liquids.[15] For systems exhibiting liquid-liquid phase separation, the Cloud Point method is highly effective.

Isothermal Shake-Flask Method for Solid-Liquid Equilibria

This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

-

Preparation: Add an excess amount of 1-hexylpyridinium chloride to a known volume of the organic solvent in a sealed, temperature-controlled vessel. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker bath. The time required to reach equilibrium can vary from hours to days and should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.[16]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully extract an aliquot of the clear, saturated supernatant.

-